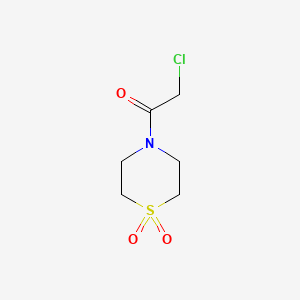

4-(2-Chloroacetyl)-1-thiomorpholine-1,1-dione

Description

Introduction to 4-(2-Chloroacetyl)-1-thiomorpholine-1,1-dione

This compound represents a sophisticated heterocyclic compound that has garnered significant attention within the field of organic chemistry due to its unique structural characteristics and potential applications as a building block in chemical synthesis. This compound exemplifies the intersection of haloacetyl chemistry with sulfur-containing heterocycles, creating a molecular framework that combines reactive electrophilic centers with stable cyclic structures. The presence of both chloroacetyl and thiomorpholine dioxide functionalities within a single molecular entity provides researchers with a versatile synthetic intermediate that can participate in diverse chemical transformations.

The compound's significance extends beyond its individual properties to encompass broader implications for heterocyclic chemistry development and thiomorpholine derivative research. As part of the larger family of thiomorpholine compounds, it contributes to understanding structure-activity relationships and provides insights into the synthetic accessibility of complex sulfur-nitrogen heterocycles. The systematic study of this compound offers valuable perspectives on the evolution of heterocyclic chemistry and the strategic development of functional group combinations that enhance synthetic utility.

Modern synthetic chemistry increasingly relies on sophisticated building blocks that can efficiently introduce multiple functional groups while maintaining structural stability and reactivity profiles suitable for further elaboration. This compound fulfills these requirements through its well-defined chemical identity, predictable reactivity patterns, and compatibility with various synthetic methodologies. The compound serves as an exemplar of how traditional heterocyclic chemistry principles can be applied to develop new molecular entities with enhanced synthetic potential.

Properties

IUPAC Name |

2-chloro-1-(1,1-dioxo-1,4-thiazinan-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClNO3S/c7-5-6(9)8-1-3-12(10,11)4-2-8/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SROCMXSDHJESTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCN1C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloroacetyl)-1-thiomorpholine-1,1-dione typically involves the reaction of thiomorpholine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Thiomorpholine+Chloroacetyl chloride→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloroacetyl group undergoes nucleophilic substitution with various nucleophiles, forming derivatives with modified biological and chemical properties.

Key Reactions:

-

Amine Substitution: Reacts with primary/secondary amines (e.g., morpholine, thiomorpholine) in ethanol under microwave irradiation (80°C, 1 h) using MgO as a catalyst, yielding substituted amides. Reported yields range from 55–76% .

-

Thiol Substitution: Forms thioether derivatives when treated with thiols (e.g., thioglycolic acid) in basic conditions (NaOH, H₂O) .

Mechanism:

The reaction proceeds via an SN² mechanism, where the nucleophile attacks the electrophilic carbon adjacent to the chlorine atom, displacing the chloride ion (Fig. 1).

Condensation Reactions

The carbonyl group participates in Knoevenagel condensations with aldehydes, forming α,β-unsaturated derivatives.

Example:

-

Reaction with aromatic aldehydes (e.g., benzaldehyde) in ethanol under microwave conditions produces 5-arylidene-1,3-thiazol-4(5H)-one derivatives, which are bioactive intermediates .

Conditions:

-

Catalyst: MgO (solid base)

-

Solvent: Ethanol

-

Temperature: 80°C

-

Time: 1 h

Hydrolysis and Derivative Formation

The chloroacetyl group is hydrolyzed to carboxylic acid under alkaline or acidic conditions.

Pathways:

-

Alkaline Hydrolysis: Treatment with aqueous NaOH yields 2-carboxy-1-thiomorpholine-1,1-dione .

-

Acid Hydrolysis: Concentrated HCl at reflux generates the same carboxylic acid derivative but with slower kinetics .

Applications:

The carboxylic acid serves as a precursor for esterification or amidation reactions, enabling further functionalization .

Oxidation and Reduction Pathways

While the thiomorpholine ring is fully oxidized (1,1-dione), the chloroacetyl group can be reduced or further functionalized.

Reduction:

Scientific Research Applications

Medicinal Chemistry

Synthesis of Pharmaceutical Compounds

4-(2-Chloroacetyl)-1-thiomorpholine-1,1-dione serves as an important intermediate in the synthesis of various pharmaceutical agents. Its unique structure allows for the modification of the chloroacetyl group, enabling the creation of diverse derivatives with potential therapeutic effects.

Biological Activity

Research has indicated that this compound exhibits notable biological activities, including:

- Antimicrobial Properties : It has shown efficacy against a range of bacterial pathogens by disrupting cell wall synthesis and inhibiting essential metabolic pathways .

- Anticancer Activity : Studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways, demonstrating potential in cancer therapy .

Biological Studies

Enzyme Inhibition Studies

The compound is utilized in studying enzyme interactions and inhibition mechanisms. The chloroacetyl moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modifications that affect their activity. This property makes it a valuable tool for investigating various molecular pathways and cellular processes.

Materials Science

Development of Novel Materials

In materials science, this compound is employed in the development of advanced materials with specific properties. Its ability to undergo nucleophilic substitution reactions allows for the incorporation into polymers and coatings, enhancing material characteristics such as durability and chemical resistance.

Case Study 1: Antimicrobial Activity

In a study published in a peer-reviewed journal, researchers evaluated the antimicrobial efficacy of this compound against various strains of bacteria. The compound demonstrated significant inhibition zones compared to control groups, indicating its potential as an antimicrobial agent .

Case Study 2: Anticancer Properties

Another study focused on the anticancer properties of this compound. It was found to induce apoptosis in human cancer cell lines via caspase activation. The results suggested that further development could lead to novel anticancer therapies based on this compound .

Mechanism of Action

The mechanism of action of 4-(2-Chloroacetyl)-1-thiomorpholine-1,1-dione involves its interaction with biological molecules. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various molecular pathways and cellular processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparative Insights:

Substituent-Driven Reactivity: The 2-chloroacetyl group in the target compound differentiates it from simpler thiomorpholine-1,1-dioxides (e.g., Thiomorpholine-1,1-Dioxide) by enabling nucleophilic substitution reactions, a trait absent in non-halogenated analogs. This property is critical in cross-coupling reactions for drug discovery . In contrast, 4-(2-Amino-1-(2-chlorophenyl)ethyl)thiomorpholine 1-oxide hydrochloride (CAS 1189919-21-8) incorporates a chlorophenyl group and a protonated amine, enhancing blood-brain barrier penetration for neurological applications .

Functional Group Diversity :

- Thiodiacetic acid and thioacetamide lack the sulfonyl group but feature thioether or thioamide functionalities, limiting their utility in sulfonamide-based drug design but favoring roles in metal chelation or heterocycle synthesis .

Non-halogenated analogs like thiodiacetic acid pose lower risks .

Biological Activity

4-(2-Chloroacetyl)-1-thiomorpholine-1,1-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound features a thiomorpholine ring substituted with a chloroacetyl group. This configuration contributes to its reactivity and interaction with biological targets. The compound is known for undergoing various chemical reactions, including nucleophilic substitutions and oxidation reactions, which can influence its biological activity.

The biological activity of this compound primarily involves its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzymatic activities critical for various cellular functions. The compound's binding affinity is influenced by both the chloroacetyl group and the thiomorpholine moiety, which enhance its specificity towards molecular targets.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In particular, it has shown efficacy against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 mg/mL |

| Escherichia coli | 10 mg/mL |

| Proteus mirabilis | 12 mg/mL |

These results indicate that the compound could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have shown that it can induce cytotoxic effects in various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HT-29 (Colon cancer) | 9 nM |

| MCF-7 (Breast cancer) | 17 nM |

| HeLa (Cervical cancer) | 0.85 µM |

These findings suggest that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Case Studies

A notable case study involved the synthesis of derivatives of this compound to enhance its biological activity. For instance, modifications to the chloroacetyl group led to derivatives with improved antimicrobial and anticancer activities. One derivative demonstrated an MIC against Mycobacterium tuberculosis of just 3.12 µg/mL, highlighting the potential for developing more potent analogs .

Q & A

Basic Research Questions

Q. How can the synthesis of 4-(2-Chloroacetyl)-1-thiomorpholine-1,1-dione be optimized for reproducibility and yield?

- Methodological Answer : The synthesis typically involves reacting thiomorpholine derivatives with chloroacetyl chloride in the presence of a base like triethylamine to neutralize HCl byproducts . Key parameters include:

- Temperature Control : Maintain 0–5°C during chloroacetyl chloride addition to minimize side reactions.

- Solvent Selection : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to enhance solubility and reaction efficiency.

- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol to isolate the product. Monitor reaction progress via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (XRD) : Resolves stereochemistry and bond lengths (e.g., C-Cl bond distance ~1.79 Å, C=O bond ~1.21 Å) .

- NMR Spectroscopy :

- ¹H NMR : Look for characteristic signals (e.g., thiomorpholine ring protons at δ 3.5–4.0 ppm; chloroacetyl CH2 at δ 4.2–4.5 ppm).

- ¹³C NMR : Confirm carbonyl (C=O) at ~170 ppm and sulfone (SO2) carbons at ~55 ppm.

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]+ at m/z 238.0125 for C6H8ClNO3S) .

Q. How should researchers assess the compound’s stability under varying experimental conditions?

- Methodological Answer :

- pH Stability : Test in buffered solutions (pH 2–12) at 25°C for 24 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase). The sulfone group may hydrolyze under strongly acidic/basic conditions.

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures (>200°C expected). Store at –20°C in inert atmospheres to prevent moisture absorption .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational modeling for this compound?

- Methodological Answer :

- Cross-Validation : Compare experimental XRD bond lengths/angles with density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set). Discrepancies >0.05 Å may indicate crystal packing effects or solvent interactions .

- Dynamic NMR : Use variable-temperature ¹H NMR to detect conformational flexibility (e.g., thiomorpholine ring puckering) that might explain shifts in calculated vs. observed spectra.

Q. What experimental designs are suitable for probing the reactivity of the chloroacetyl group in nucleophilic substitution reactions?

- Methodological Answer :

- Kinetic Studies : React with nucleophiles (e.g., amines, thiols) in DMF at 25–60°C. Monitor reaction rates via in-situ FTIR (disappearance of C=O stretch at ~1700 cm⁻¹).

- Leaving Group Analysis : Compare activation energies for Cl⁻ displacement using Hammett plots (σpara values of substituents on thiomorpholine) .

Q. How can impurities arising from sulfone group oxidation be identified and mitigated during synthesis?

- Methodological Answer :

- LC-MS/MS : Detect sulfoxide intermediates (m/z +16) or overoxidized byproducts.

- Reductive Quenching : Add ascorbic acid post-reaction to reduce residual oxidizing agents.

- Chromatographic Separation : Use reverse-phase HPLC with a phenyl-hexyl column to resolve sulfone/sulfoxide species .

Q. What strategies address discrepancies in bioactivity data across different assay systems?

- Methodological Answer :

- Solubility Optimization : Pre-dissolve in DMSO (≤0.1% final concentration) to avoid aggregation in aqueous buffers.

- Metabolite Screening : Use liver microsome assays to identify reactive metabolites (e.g., glutathione adducts) that may interfere with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.